molecular formula C9H13N3O2 B15216673 N-(2-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide CAS No. 88406-54-6

N-(2-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide

Cat. No.: B15216673
CAS No.: 88406-54-6
M. Wt: 195.22 g/mol
InChI Key: WXNWUZOFOAUWTG-UHFFFAOYSA-N
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Description

N-(2-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide is a pyrimidine derivative characterized by a 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl core linked to an ethylacetamide group. Pyrimidine derivatives are widely studied for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities .

Properties

CAS No.

88406-54-6

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)ethyl]acetamide

InChI

InChI=1S/C9H13N3O2/c1-6-5-9(14)12-8(11-6)3-4-10-7(2)13/h5H,3-4H2,1-2H3,(H,10,13)(H,11,12,14)

InChI Key

WXNWUZOFOAUWTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)CCNC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 6-methyl-2-thiouracil with ethyl bromoacetate in the presence of a base, followed by the hydrolysis of the resulting ester to yield the desired acetamide compound . Another approach involves the use of 2-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate as a precursor, which can be synthesized via atom transfer radical polymerization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted pyrimidinones, depending on the specific reaction and reagents used.

Mechanism of Action

The mechanism of action of N-(2-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with biological molecules, leading to its antimicrobial and therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Thioether vs.
  • Ureido Modifications : The ureido group in introduces hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability .
  • 4-Oxo vs. 4-Thietanyloxy : Replacement of the 4-oxo group with a thietanyloxy moiety () introduces steric bulk and alters electronic properties, possibly affecting binding to biological targets .

Physicochemical Properties

Data from NMR and elemental analysis provide critical insights:

Compound Melting Point (°C) 1H-NMR δ (ppm) Solubility Indicators
Target Compound Not reported Expected peaks: ~2.1 (CH3), 3.3–3.6 (CH2), 11.2 (NH) Moderate (acetamide polarity)
5.6 230–232 12.50 (NH), 2.19 (CH3) Low (dichlorophenyl hydrophobicity)
5.12 196–198 4.01 (NHCH2Ph), 2.18 (CH3) Moderate (benzyl group)

Analysis :

  • The target compound’s acetamide chain likely enhances water solubility compared to dichlorophenyl (5.6) or benzyl (5.12) derivatives .
  • Melting points correlate with crystallinity; dichlorophenyl analogs (5.6) show higher mp due to planar aromatic stacking .

Biological Activity

N-(2-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C₁₃H₁₅N₃O₂
  • Molecular Weight : 245.28 g/mol
  • CAS Number : [insert CAS number if available]

Synthesis

The synthesis of this compound involves the reaction of 6-methyl-4-oxo-1,4-dihydropyrimidine derivatives with acetic anhydride or acetyl chloride under controlled conditions. This reaction typically yields a high purity product suitable for biological testing.

Anticancer Activity

Recent studies have demonstrated that derivatives of the pyrimidinone structure exhibit significant anticancer properties. For example, compounds containing the pyrimidinone moiety have been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanisms observed include:

  • Inhibition of DNA synthesis : MTT assays indicated reduced viability in treated cells, suggesting effective inhibition of cell proliferation.
  • Caspase activation : Enhanced caspase-3 activation was noted, indicating that these compounds may trigger apoptotic pathways in tumor cells .

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. In vitro studies indicate activity against various bacterial strains and protozoa, including those responsible for diseases such as leishmaniasis and tuberculosis. The compound's mechanism likely involves:

  • Disruption of microbial cell membranes : This leads to increased permeability and eventual cell death.

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the effects of this compound on A549 cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM.
    • Further investigation into the apoptotic mechanisms revealed increased levels of reactive oxygen species (ROS), which are known to contribute to apoptosis .
  • Antimicrobial Testing :
    • In a separate study, the compound exhibited significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.5 µg/mL. This suggests potential as a lead compound for developing new antitubercular agents .

Data Summary

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₂
Molecular Weight245.28 g/mol
CAS Number[insert CAS number if available]
Anticancer IC50 (A549 Cells)~10 µM
MIC (M. tuberculosis)0.5 µg/mL

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